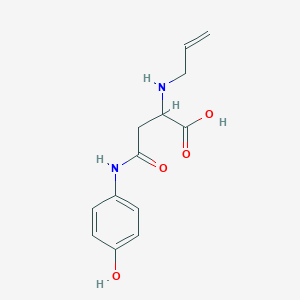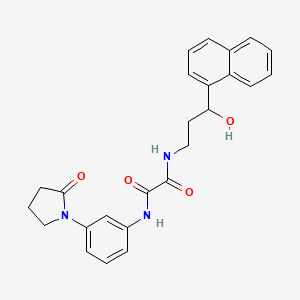![molecular formula C9H9FN4O B2572196 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol CAS No. 1903049-52-4](/img/structure/B2572196.png)
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol” is a chemical compound with the molecular formula C9H9FN4O . It has a molecular weight of 208.2 . The IUPAC name for this compound is 2-(5-(2-fluorophenyl)-2H-tetrazol-2-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol” is 1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 . This code provides a specific description of the structure of the compound.科学的研究の応用
Molecular Structure and Crystallization Studies
Studies have analyzed the structure and crystallization of compounds similar to 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol, focusing on their molecular interactions and solvation effects. For example, research on the structure of droperidol-ethanol solvates has provided insights into the extended droperidol skeleton and the disordered solvated ethanol molecule, highlighting the importance of hydrogen bonding to the droperidol skeleton at ketone atom O(1) on the imidazole ring (Klein et al., 1989). Similarly, the crystal structure of alcoholates of PNU-97018, an angiotensin II receptor antagonist, showed how alcohol molecules are fixed to the compound by a hydrogen bond, forming a hydrogen-bond network in the crystal structure (Ishii et al., 2002).
Chemical Synthesis and Functionalization
In the realm of chemical synthesis and functionalization, research has been conducted on novel protecting groups and synthesis methods. For instance, the development of a new silicon-based, fluoride cleavable oxycarbonyl protecting group from 2-(triphenylsilyl)ethanol demonstrates the advancement in synthetic chemistry for creating more efficient and orthogonal protecting groups (Golkowski & Ziegler, 2011). Additionally, the study on the synthesis and antimicrobial activity of 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles highlights the potential of fluorophenyl compounds in developing new antimicrobial agents (Aggarwal et al., 2013).
Photoredox Catalysis
The field of photoredox catalysis has also seen applications of fluorophenyl compounds, with studies demonstrating the synthesis of δ-fluoromethylated alcohols and amines via hydrogen-transfer radical relay. This showcases the potential of fluorophenyl derivatives in facilitating organic transformations under mild conditions (Wang et al., 2019).
特性
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOGXKFHNGMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

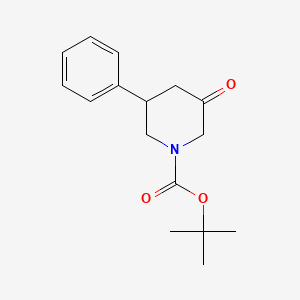

![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
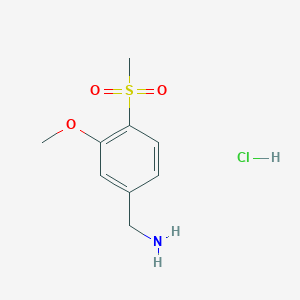
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)
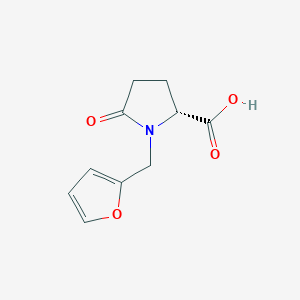
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)
